CWP232291 is a small molecule that functions as a potent inhibitor of the Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those resistant to conventional treatments. It acts by inducing endoplasmic reticulum stress, which leads to apoptosis in cancer cells through the activation of caspases and the degradation of β-catenin, a key player in tumor progression and metastasis. CWP232291 is currently undergoing clinical trials for hematological malignancies, including myeloid leukemia and myelodysplastic syndromes, highlighting its relevance in oncology research and therapy .
CWP232291 primarily engages in reactions that inhibit the Wnt/β-catenin pathway. The mechanism involves:
CWP232291 exhibits significant biological activity against various cancer types:
The synthesis of CWP232291 involves complex organic chemistry techniques aimed at producing a peptidomimetic structure. While specific synthetic routes are proprietary or not fully disclosed in public literature, it typically includes:
CWP232291's primary applications are in oncology, particularly as a treatment for:
Interaction studies have demonstrated that CWP232291 can modulate various cellular pathways:
CWP232291 shares structural and functional similarities with other compounds targeting the Wnt/β-catenin pathway. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
CWP232204 | Active metabolite of CWP232291; induces ER stress | Directly binds to Src-associated substrate |
ICG-001 | Inhibits β-catenin/T-cell factor interactions | Primarily used in preclinical studies |
XAV939 | Inhibits tankyrase leading to β-catenin degradation | Focused on colorectal cancer |
PKF118-310 | Disrupts β-catenin interactions with transcription factors | Used mainly in research settings |
CWP232291 is unique due to its dual action of inducing ER stress while also specifically targeting the Wnt/β-catenin pathway, making it a promising candidate for further therapeutic development .
CWP232291, with the systematic name N-[(adamantan-2-yl)methyl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide, features a molecular weight of 518.6 g/mol. Its structure comprises:
The adamantyl group enhances lipid solubility, facilitating membrane permeability, while the trifluoromethyl group stabilizes interactions with hydrophobic binding pockets.
Property | Value |
---|---|
Molecular formula | C₂₇H₃₃F₃N₄O₃ |
Molecular weight | 518.6 g/mol |
Key functional groups | Trifluoromethyl, adamantyl |
Solubility | DMSO-soluble, aqueous-insoluble |
CWP232291 acts as a prodrug, rapidly converting to its active metabolite CWP232204 in serum via esterase-mediated hydrolysis. Key metabolic features include:
Structural comparison:
Property | CWP232291 | CWP232204 |
---|---|---|
Bioactivity | Prodrug (inactive) | Active metabolite |
Target affinity | Low | High (Sam68, β-catenin) |
Plasma stability | Rapid conversion (<30 minutes) | Stable terminal half-life |
The synthesis of CWP232291 involves a 1,3-dipolar cycloaddition strategy to construct the pyrazolo[1,5-a]pyrimidine core:
SAR studies highlight critical modifications:
Modification | Impact on Activity |
---|---|
Adamantyl removal | 90% loss in β-catenin inhibition |
Trifluoromethyl substitution | 3-fold increase in potency |
Methoxy group reduction | Reduced solubility and bioavailability |